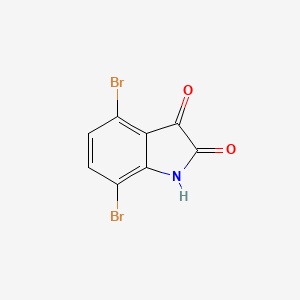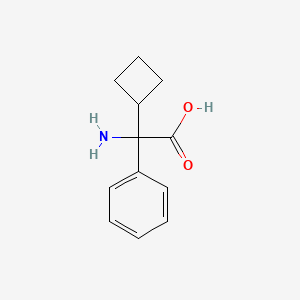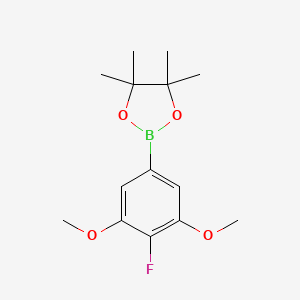
4-Fluoro-3,5-dimethoxyphenylboronic acid, pinacol ester
Vue d'ensemble
Description
4-Fluoro-3,5-dimethoxyphenylboronic acid, pinacol ester is a type of organoboron reagent . It is a relatively stable, readily prepared, and generally environmentally benign compound . It is used in the Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Synthesis Analysis
The synthesis of 4-Fluoro-3,5-dimethoxyphenylboronic acid, pinacol ester involves the use of boron reagents in the Suzuki–Miyaura coupling . The methodology also cleanly converts boronic esters, such as pinacol boronic esters, to a mixture of organotrifluoroborate and pinacol .Molecular Structure Analysis
The empirical formula of 4-Fluoro-3,5-dimethoxyphenylboronic acid, pinacol ester is C12H16BFO2 . Its molecular weight is 222.06 . The InChI key is SBWKQMCGTSWDPE-UHFFFAOYSA-N .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a key chemical reaction involving 4-Fluoro-3,5-dimethoxyphenylboronic acid, pinacol ester . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
4-Fluoro-3,5-dimethoxyphenylboronic acid, pinacol ester is a solid compound . It has a molecular weight of 222.06 and its InChI key is SBWKQMCGTSWDPE-UHFFFAOYSA-N .Applications De Recherche Scientifique
Fluoride Ion Sensing :
- Organoboron compounds like 4-octyloxyphenylboronic acid (OPBA) and pinacol ester of 2,4,6-trifluorophenylboronic acid (PE-PBA) have been utilized as Lewis acid receptors for fluoride ions in polymeric membranes (Jańczyk et al., 2012).
C-F Bond Functionalization :
- Ni/Cu-catalyzed transformation of fluoroarenes to arylboronic acid pinacol esters via C-F bond cleavage has been achieved, demonstrating its utility for diverse functionalized arene synthesis (Niwa et al., 2015).
- A similar approach was used in the [Ni(IMes)2]-catalyzed transformation of fluoroarenes into arylboronic acid pinacol esters (Zhou et al., 2016).
H2O2-Cleavable Poly(ester-amide)s Synthesis :
- The facile synthesis of H2O2-cleavable poly(ester-amide)s using 4-formylbenzeneboronic acid pinacol ester demonstrates its potential as H2O2-responsive delivery vehicles (Cui et al., 2017).
Vinylation of Nitrones :
- Activation of vinylboronic esters of pinacol with dimethylzinc allows for nucleophilic addition onto nitrones, producing N-allylic hydroxylamines (Pandya et al., 2003).
Radiofluorination Improvement :
- The improvement of radiolabeling yields of pinacol esters of arylboronic acids was achieved through the addition of small amounts of pyridine, showing a significant positive effect (Antuganov et al., 2017).
Alkene Group Transfer from Boron to Boron :
- Synthetic routes to (E)-1-alkenylboronic acid pinacol esters were investigated, demonstrating efficient and environmentally benign routes from a variety of alkynes (Shirakawa et al., 2004).
Radical Fluorination of Alkylboronates :
- An efficient method for the deboronofluorination of alkylboronates using AgNO3 catalysis was developed, showcasing wide functional group compatibility (Li et al., 2014).
Benzoyl Peroxide Detection and Imaging :
- A near-infrared fluorescent probe, based on arylboronate, was developed for benzoyl peroxide detection in samples and fluorescence imaging in living cells and zebrafish (Tian et al., 2017).
Diels-Alder Reactivity Analysis :
- DFT study of Diels-Alder reactions of vinylboronic acid pinacol ester with cyclopentadiene, explaining experimental outcomes and reactivity patterns (Labadie & Pellegrinet, 2022).
Catalyst-Transfer Condensation Polymerization :
- Suzuki-Miyaura coupling polymerization using dibromoarene and arylenediboronic acid (ester) with a Pd catalyst, leading to high-molecular-weight π-conjugated polymer (Nojima et al., 2016).
Safety And Hazards
Orientations Futures
The Suzuki–Miyaura (SM) coupling reaction, which uses 4-Fluoro-3,5-dimethoxyphenylboronic acid, pinacol ester, is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The future research directions could involve exploring more applications of this reaction in different fields of chemistry and developing more efficient and environmentally friendly methods for the synthesis of this compound.
Propriétés
IUPAC Name |
2-(4-fluoro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)9-7-10(17-5)12(16)11(8-9)18-6/h7-8H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTZVVANZMQAPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)OC)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901145107 | |
| Record name | 1,3,2-Dioxaborolane, 2-(4-fluoro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901145107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3,5-dimethoxyphenylboronic acid, pinacol ester | |
CAS RN |
2096337-82-3 | |
| Record name | 1,3,2-Dioxaborolane, 2-(4-fluoro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096337-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-(4-fluoro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901145107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



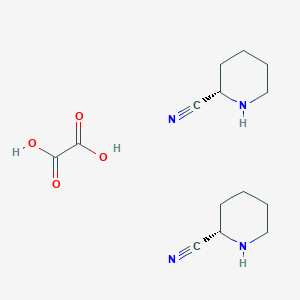
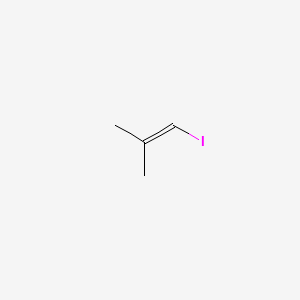
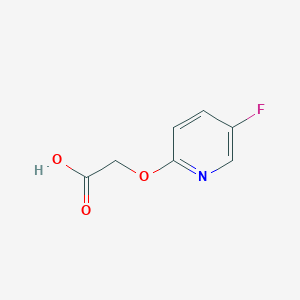
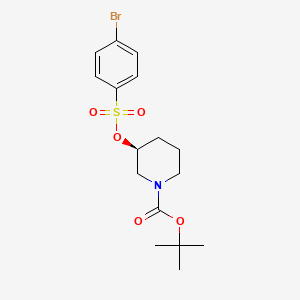
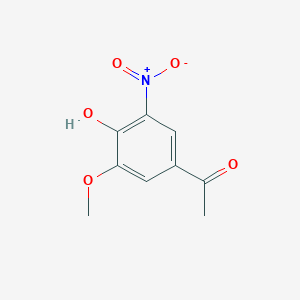
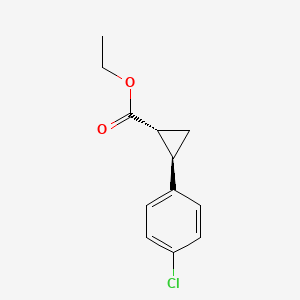
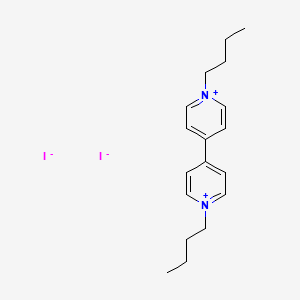
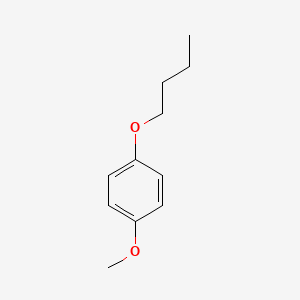
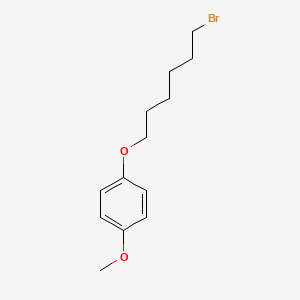
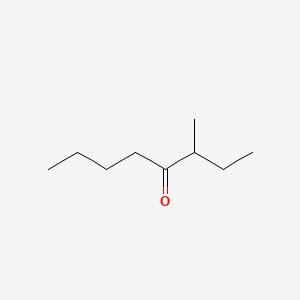
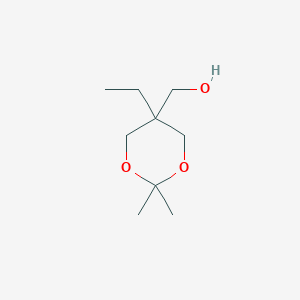
![1-[(2-Chloroethyl)thio]-4-methylbenzene](/img/structure/B3049466.png)
